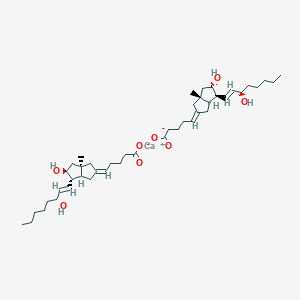
Ciprostene (calcium salt)
描述
Ciprostene (calcium salt) is a chemically stable analog of prostacyclin (PGI2). It is known for its biological activity similar to prostacyclin, although it is approximately 30 times less potent . Ciprostene (calcium salt) is primarily used in research settings to study cardiovascular and platelet functions due to its ability to induce hypotension and inhibit platelet aggregation .
准备方法
Synthetic Routes and Reaction Conditions: Ciprostene (calcium salt) is synthesized by reacting Ciprostene (anhydrous) with an appropriate calcium salt. The process involves the following steps:
Starting Material: Ciprostene (anhydrous).
Reaction: Ciprostene (anhydrous) is reacted with a calcium salt under controlled conditions to form Ciprostene (calcium salt).
Purification: The product is purified to achieve a high level of purity (≥98%).
Industrial Production Methods: The industrial production of Ciprostene (calcium salt) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Ciprostene (anhydrous) are reacted with calcium salts.
Purification: The product is purified using industrial-scale purification techniques to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to meet industry standards.
化学反应分析
Types of Reactions: Ciprostene (calcium salt) undergoes various chemical reactions, including:
Oxidation: Ciprostene can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Substitution reactions can occur, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of Ciprostene (calcium salt) .
科学研究应用
Ciprostene (calcium salt) has a wide range of scientific research applications, including:
Cardiovascular Research: It is used to study the effects of prostacyclin analogs on cardiovascular functions, including blood pressure regulation and platelet aggregation.
Pharmacological Studies: Researchers use Ciprostene to investigate its pharmacological effects, such as inducing hypotension and tachycardia in animal models.
Biochemical Research: It is employed in studies related to lipid biochemistry and the cyclooxygenase pathway.
Medical Research: Ciprostene is used in preclinical studies to explore its potential therapeutic applications in treating cardiovascular diseases.
作用机制
Ciprostene (calcium salt) exerts its effects by acting as a prostacyclin agonist. It binds to prostacyclin receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in vasodilation, inhibition of platelet aggregation, and other cardiovascular effects . The molecular targets include prostacyclin receptors and the downstream signaling pathways involving cAMP .
相似化合物的比较
Ciprostene (calcium salt) is compared with other prostacyclin analogs, such as:
Carbaprostacyclin: Ciprostene is the 9β-methyl analog of carbaprostacyclin and exhibits similar biological activity but is more stable.
Treprostinil: A prostacyclin analog with a longer half-life and different pharmacokinetic properties.
Uniqueness: Ciprostene (calcium salt) is unique due to its stability and specific biological activity, making it a valuable tool in cardiovascular and pharmacological research .
属性
IUPAC Name |
calcium;(5Z)-5-[(3aS,4S,5S,6aR)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C22H36O4.Ca/c2*1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24;/h2*8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26);/q;;+2/p-2/b2*12-11+,16-8-;/t2*17-,18+,19+,20+,22-;/m11./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTMVDAFPIEZAJ-JJWMDXOMSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](O)/C=C/[C@@H]1[C@H](C[C@@]2([C@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.CCCCC[C@@H](O)/C=C/[C@@H]1[C@H](C[C@@]2([C@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70CaO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















